4-Ethenyloxan-4-ol
Overview
Description
4-Ethenyloxan-4-ol, also known as 4-vinyltetrahydro-2H-pyran-4-ol, is an organic compound with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol . This compound is characterized by a tetrahydropyran ring with a vinyl group and a hydroxyl group attached to the same carbon atom. It is a versatile compound used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethenyloxan-4-ol can be synthesized through several methods. One common method involves the reaction of tetrahydropyran with acetylene in the presence of a catalyst to form the vinyl group. Another method includes the hydroboration-oxidation of 4-vinyltetrahydropyran, where the vinyl group is introduced through hydroboration followed by oxidation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydroboration-oxidation reactions. The process starts with the hydroboration of tetrahydropyran using borane or diborane, followed by oxidation with hydrogen peroxide or sodium hydroxide to yield the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Ethenyloxan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or amines for amination.
Major Products Formed
Oxidation: Formation of 4-oxotetrahydropyran.
Reduction: Formation of 4-ethyltetrahydropyran.
Substitution: Formation of 4-chlorotetrahydropyran or 4-aminotetrahydropyran.
Scientific Research Applications
4-Ethenyloxan-4-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Ethenyloxan-4-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the vinyl group can undergo polymerization reactions. These interactions can affect enzyme activity, cellular signaling pathways, and molecular recognition processes .
Comparison with Similar Compounds
Similar Compounds
4-Vinyltetrahydropyran: Similar structure but lacks the hydroxyl group.
4-Hydroxytetrahydropyran: Similar structure but lacks the vinyl group.
Tetrahydropyran: The parent compound without any substituents.
Uniqueness
4-Ethenyloxan-4-ol is unique due to the presence of both a vinyl group and a hydroxyl group on the same carbon atom. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-ethenyloxan-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-7(8)3-5-9-6-4-7/h2,8H,1,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQQUBMTHFCTBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1(CCOCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80310513 | |
Record name | 4-ethenyloxan-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80310513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21378-19-8 | |
Record name | NSC227931 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227931 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-ethenyloxan-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80310513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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